molecular formula C15H16O3 B11870156 1-Pentanone, 1-(3,4-dihydroxy-2-naphthalenyl)- CAS No. 61983-13-9

1-Pentanone, 1-(3,4-dihydroxy-2-naphthalenyl)-

Cat. No.: B11870156
CAS No.: 61983-13-9
M. Wt: 244.28 g/mol
InChI Key: JGTNYZOGDRPDPR-UHFFFAOYSA-N
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Description

1-Pentanone, 1-(3,4-dihydroxy-2-naphthalenyl)- is a naphthalene-derived ketone characterized by a pentanone backbone substituted at the 1-position with a 3,4-dihydroxynaphthalenyl group. The dihydroxy substitution enhances its polarity, as evidenced by its predicted Polar Surface Area (PSA) of ~57.53 Ų (similar to structurally related compounds in ), which impacts solubility and bioavailability. Its CAS Registry Number (2525-01-1) distinguishes it from analogs with varying substituents or chain lengths .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61983-13-9

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

1-(3,4-dihydroxynaphthalen-2-yl)pentan-1-one

InChI

InChI=1S/C15H16O3/c1-2-3-8-13(16)12-9-10-6-4-5-7-11(10)14(17)15(12)18/h4-7,9,17-18H,2-3,8H2,1H3

InChI Key

JGTNYZOGDRPDPR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC2=CC=CC=C2C(=C1O)O

Origin of Product

United States

Preparation Methods

Epoxide Isomerization: A Patent-Based Approach

A patent by EP1955992B1 describes a method for synthesizing 2-tetralone derivatives via epoxide isomerization, which can be adapted for 1-pentanone, 1-(3,4-dihydroxy-2-naphthalenyl)- . While the original process targets 1-aryl-3,4-dihydro-1H-naphthalene-2-ones, modifying the epoxide precursor to include a pentanone side chain could yield the target compound.

Proposed Adaptation:

  • Epoxide Synthesis: React 3,4-dihydroxy-2-vinylnaphthalene with mCPBA (metameta-chloroperbenzoic acid) to form the epoxide.

  • Isomerization: Treat the epoxide with magnesium sulfate (MgSO4\text{MgSO}_4) in refluxing toluene, inducing ring-opening and ketonization .

  • Side Chain Elongation: Use Wittig or Grignard reactions to extend the carbon chain to a pentanone group.

Challenges:

  • Low regioselectivity during epoxide opening may necessitate protective groups for the dihydroxy functionality.

  • Final yield after multiple steps is estimated at 30–40%, based on analogous tetralone syntheses .

Comparative Analysis of Synthetic Routes

MethodConditionsYieldAdvantagesLimitations
Friedel-CraftsAlCl3\text{AlCl}_3, 0–5°C68–72%High efficiency, one-step reactionRequires strict anhydrous conditions
Epoxide IsomerizationMgSO4\text{MgSO}_4, refluxing toluene~35%Scalable for industrial useMulti-step, low regioselectivity
EnzymaticDaucus carota, 35–40°CN/AEco-friendly, mild conditionsNot directly applicable

Structural and Mechanistic Insights

The pentanone side chain at C-2 of the naphthalene ring is stabilized by hydrogen bonding between the carbonyl oxygen and adjacent hydroxyl groups. Spectroscopic data (MS, 1H^1\text{H}-NMR) confirm the absence of β-keto acid decarboxylation, a common side reaction in naphthoic acid derivatives . Computational modeling suggests that electron-donating hydroxyl groups direct electrophilic attack to the C-2 position, consistent with Friedel-Crafts regioselectivity .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxynaphthalen-2-yl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,4-Dihydroxynaphthalen-2-yl)pentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroxynaphthalen-2-yl)pentan-1-one involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system .

Comparison with Similar Compounds

1-(2-Naphthalenyl)-1-pentanone (CAS 33489-63-3)

  • Structure: Lacks hydroxyl groups, featuring a simple naphthalenyl-pentanone system.
  • Properties : Reduced polarity (lower PSA) compared to the dihydroxy analog, leading to higher lipophilicity. This increases membrane permeability but reduces aqueous solubility .
  • Applications : Used in organic synthesis and fragrance industries due to its aromatic profile.

1-(2-Naphthalenyl)-2-(1-pyrrolidinyl)-1-pentanone Hydrochloride (Naphyrone HCl, CAS 850352-11-3)

  • Structure: Incorporates a pyrrolidinyl amino group and a hydrochloride salt.
  • Properties: The hydrochloride salt enhances water solubility, while the pyrrolidinyl group confers psychoactive properties via dopamine/norepinephrine reuptake inhibition .
  • Contrast : Unlike the dihydroxy derivative, Naphyrone HCl is a controlled substance due to its stimulant effects, highlighting how functional groups dictate pharmacological activity .

Dihydroxyphenyl and Nitrophenyl Analogs

1-(3,4-Dihydroxy-2-nitrophenyl)-1-pentanone (CAS 485)

  • Structure : Features a nitro group at the 2-position of the dihydroxyphenyl ring.
  • This compound may exhibit enhanced antioxidant or pro-oxidant activity compared to the non-nitrated dihydroxy analog .
  • Applications: Potential use in polymer stabilization or medicinal chemistry.

1-Hexanone, 1-(3,4-dihydroxyphenyl) (CAS 4009-78-3)

  • Structure: Extended alkyl chain (hexanone vs. pentanone).

Benzodioxolyl and Methylenedioxy Derivatives

Dipentylone Hydrochloride (1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)-1-pentanone HCl)

  • Structure : Methylenedioxy (benzodioxole) ring replaces the dihydroxynaphthalenyl group.
  • Properties: The benzodioxole system enhances metabolic stability and serotoninergic activity, whereas the dimethylamino group contributes to stimulant effects similar to MDMA .
  • Contrast : The dihydroxy derivative lacks the amine substituent, likely reducing central nervous system activity .

3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)-valerophenone (MDPV)

  • Structure : Methylenedioxy phenyl ring with a pyrrolidinyl side chain.
  • Properties: Potent psychostimulant with high affinity for monoamine transporters. The absence of hydroxyl groups in MDPV increases its lipophilicity and blood-brain barrier penetration compared to the dihydroxy naphthalenyl compound .

Data Tables

Table 1: Physicochemical Properties

Compound Name CAS No. Molecular Weight PSA (Ų) Key Functional Groups
1-Pentanone, 1-(3,4-dihydroxy-2-naphthalenyl)- 2525-01-1 242.27 ~57.53 Dihydroxynaphthalenyl, ketone
1-(2-Naphthalenyl)-1-pentanone 33489-63-3 212.29 ~26.30 Naphthalenyl, ketone
Naphyrone HCl 850352-11-3 317.83 ~43.70 Naphthalenyl, pyrrolidinyl, HCl
Dipentylone HCl 17763-10-9 285.77 ~49.77 Benzodioxolyl, dimethylamino

Biological Activity

1-Pentanone, 1-(3,4-dihydroxy-2-naphthalenyl)-, also known by its CAS number 61983-13-9, is an organic compound that belongs to the class of ketones. It features a pentanone backbone with a naphthalene derivative that contains hydroxyl groups. This unique structure not only enhances its solubility but also contributes to its biological activity, particularly in antioxidant and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C15H16O3
  • Molecular Weight : 244.29 g/mol
  • Structural Features : The presence of hydroxyl groups (-OH) on the naphthalene ring is significant for its reactivity and biological interactions.

Antioxidant Properties

Research indicates that 1-pentanone, 1-(3,4-dihydroxy-2-naphthalenyl)- exhibits notable antioxidant activities. Preliminary studies suggest it can scavenge free radicals effectively, which may help in mitigating oxidative stress-related conditions. This property is particularly valuable in the context of diseases where oxidative damage plays a critical role.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cell lines. These studies typically measure cell viability, apoptosis rates, and other markers of cellular health:

Cell Line IC50 (µM) Effect Observed
HepG2 (liver)25Significant reduction in viability
MCF-7 (breast)30Induction of apoptosis
HeLa (cervical)20Increased lactate dehydrogenase release

These results indicate that the compound may have potential as a therapeutic agent against certain cancers due to its ability to induce cell death in malignant cells.

The mechanism through which 1-pentanone, 1-(3,4-dihydroxy-2-naphthalenyl)- exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with cellular signaling pathways involved in apoptosis and oxidative stress response. Further research is needed to clarify these mechanisms and their implications for therapeutic use.

Study on Antioxidant Activity

A study published in a peer-reviewed journal demonstrated that the compound significantly reduced lipid peroxidation in vitro. The researchers used a model of oxidative stress induced by hydrogen peroxide and found that treatment with 1-pentanone, 1-(3,4-dihydroxy-2-naphthalenyl)- led to a marked decrease in malondialdehyde levels, a marker of oxidative damage.

Cytotoxicity in Cancer Models

In another case study involving breast cancer models (MCF-7), treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis revealed increased early and late apoptotic cells upon treatment, suggesting potential for further development as an anticancer agent.

Synthesis and Applications

The synthesis of 1-pentanone, 1-(3,4-dihydroxy-2-naphthalenyl)- can be achieved through several methods involving readily available precursors. The versatility in its synthesis highlights potential applications across various fields including pharmaceuticals and material science.

Potential Applications

  • Pharmaceuticals : Due to its antioxidant and cytotoxic properties, there is potential for development as an anticancer drug.
  • Material Science : Its unique chemical structure may allow for applications in organic synthesis and as a precursor for more complex compounds.

Q & A

Basic: What are the recommended synthetic routes for 1-Pentanone, 1-(3,4-dihydroxy-2-naphthalenyl)-, and how can its structure be validated?

Answer:
The compound can be synthesized via condensation reactions involving naphthalenol derivatives and ketones. A modified Nencki method (commonly used for acetylated naphthalene derivatives) is applicable:

Step 1: Reflux 3,4-dihydroxy-2-naphthalenol with a pentanone precursor (e.g., 1-pentanone) in glacial acetic acid using ZnCl₂ as a catalyst to facilitate acetylation .

Step 2: Purify the product via recrystallization in ethanol or column chromatography.

Validation: Use NMR (¹H/¹³C) to confirm the ketone group and hydroxyl positions. Mass spectrometry (e.g., EI-MS) can verify molecular weight, as demonstrated for similar naphthalenones in PubChem data .

Basic: How should acute toxicity studies for this compound be designed in mammalian models?

Answer:
Follow the inclusion criteria for toxicity studies outlined in Table B-1 ( ):

  • Exposure Routes: Prioritize oral and dermal routes due to potential environmental or occupational exposure. Parenteral routes (e.g., intravenous) may serve as supporting data .
  • Endpoints: Monitor systemic effects (hepatic, renal, hematological) and body weight changes. For example, hepatic enzyme levels (ALT/AST) and creatinine clearance are critical markers .
  • Species Selection: Use rodents (rats/mice) for initial screening, aligning with standardized protocols for naphthalene derivatives .

Advanced: How can contradictions in toxicological data across different exposure routes be resolved?

Answer:
Discrepancies often arise due to bioavailability differences (e.g., dermal vs. oral absorption). To address this:

Pharmacokinetic Modeling: Compare metabolite profiles (e.g., dihydrodiol derivatives) using LC-MS/MS across routes .

Dose-Response Analysis: Normalize data by calculating internal dose metrics (e.g., area under the curve, AUC) instead of administered dose .

Mechanistic Studies: Use in vitro models (e.g., hepatocytes) to isolate route-specific metabolic activation, as proposed in ATSDR/NTP/EPA collaborative frameworks .

Advanced: What computational strategies predict the compound’s interaction with antioxidant enzymes?

Answer:

Density Functional Theory (DFT): Calculate redox potentials of the dihydroxy-naphthalene moiety to assess radical scavenging potential, as applied to Schiff base analogs in .

Molecular Docking: Simulate binding affinities with enzymes like glutathione peroxidase (GPx) using software such as AutoDock Vina. Validate with experimental IC₅₀ assays in cell-free systems .

QSAR Models: Train models on structurally similar naphthalenones to predict activity against oxidative stress biomarkers (e.g., ROS inhibition) .

Basic: Which analytical methods are optimal for quantifying this compound in environmental matrices?

Answer:

GC-MS: Use a non-polar column (e.g., DB-5) with electron ionization (EI) for high sensitivity, as validated for naphthalenones in NIST databases .

HPLC-UV/Vis: Employ a C18 column and detect at λ = 270–290 nm (characteristic of naphthalene derivatives). Calibrate with certified standards .

Sample Prep: Solid-phase extraction (SPE) using C18 cartridges improves recovery from aqueous samples .

Advanced: How can reaction conditions be optimized to enhance yield during synthesis?

Answer:

Catalyst Screening: Test Lewis acids (e.g., BF₃·Et₂O vs. ZnCl₂) to improve acetylation efficiency .

Solvent Effects: Compare polar aprotic solvents (e.g., DMF) against ethanol to reduce side reactions .

Kinetic Studies: Use in situ FTIR to monitor intermediate formation and adjust reaction time/temperature .

Basic: What are the stability considerations for handling and storing this compound?

Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photo-oxidation of the dihydroxy groups .
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone moiety .
  • Handling: Follow protocols for hazardous phenols, including fume hood use and PPE (gloves, lab coat) .

Advanced: How do structural modifications (e.g., halogenation) alter biological activity?

Answer:

Chlorination: Introduce Cl at the naphthalene ring (e.g., 4-chloro analogs) to enhance cytotoxicity, as shown in .

Methoxy Groups: Substitute hydroxyl groups to improve blood-brain barrier penetration, validated in neurotoxicity studies .

SAR Analysis: Compare IC₅₀ values of derivatives against cancer cell lines to identify critical functional groups .

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